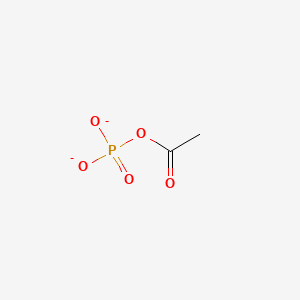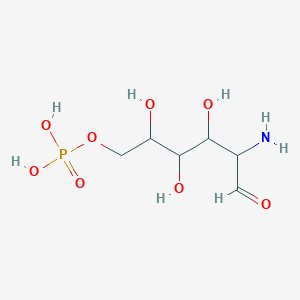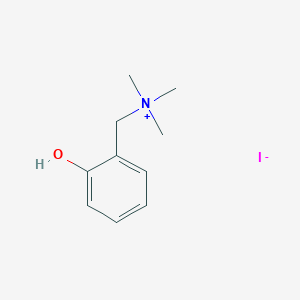
6-Aza-2-tiotimidina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
6-AZA-2-TIOTIMINA tiene una amplia gama de aplicaciones en investigación científica:
Mecanismo De Acción
El mecanismo de acción de 6-AZA-2-TIOTIMINA implica su interacción con objetivos moleculares y vías dentro de los sistemas biológicos. Por ejemplo, cuando se utiliza en la formación de nanoclusters de oro, el compuesto actúa como un agente estabilizador, mejorando las propiedades fotoluminiscentes de los nanoclusters . Esta interacción está facilitada por la estructura electrónica única de 6-AZA-2-TIOTIMINA, que le permite unirse eficazmente a los átomos de oro e influir en su comportamiento .
Safety and Hazards
Direcciones Futuras
6-Aza-2-thiothymine has shown potential in the photoelectrochemical field . It has been used as a photoactive material in gold nanoclusters, yielding a cathodic photocurrent density as high as 88 μA cm−2 with O2 as an electron acceptor . This work not only reveals the photoelectrochemical performance and mechanism of 6-aza-2-thio-thymine–gold nanoclusters, but also establishes a framework for in-depth design and studying the photoelectrochemical performance of gold nanoclusters .
Análisis Bioquímico
Biochemical Properties
6-Aza-2-thiothymine plays a significant role in biochemical reactions, particularly in the context of mass spectrometry. It is used as a matrix for matrix-assisted laser desorption/ionization (MALDI) analysis of oligonucleotides . In this capacity, 6-Aza-2-thiothymine interacts with oligonucleotides, facilitating their ionization and subsequent detection in mass spectrometry. The compound’s ability to stabilize gold nanoclusters has also been utilized in protein detection, where it enhances the photoluminescence of gold nanoclusters, allowing for sensitive quantification of protein concentrations .
Cellular Effects
6-Aza-2-thiothymine has been shown to influence various cellular processes. When used in conjunction with gold nanoclusters, it enhances the detection of proteins in cell extracts, human serum, and other biological samples . This interaction suggests that 6-Aza-2-thiothymine may play a role in modulating protein interactions and cellular signaling pathways. Additionally, its use in MALDI analysis indicates its potential impact on nucleic acid metabolism and gene expression .
Molecular Mechanism
At the molecular level, 6-Aza-2-thiothymine exerts its effects through binding interactions with biomolecules. In the context of MALDI analysis, it interacts with oligonucleotides, facilitating their ionization and detection . When used with gold nanoclusters, 6-Aza-2-thiothymine enhances the photoluminescence of the nanoclusters, likely through a mechanism involving the stabilization of the nanocluster structure and the enhancement of its optical properties . These interactions highlight the compound’s ability to modulate the behavior of biomolecules at the molecular level.
Temporal Effects in Laboratory Settings
The stability and degradation of 6-Aza-2-thiothymine in laboratory settings are crucial for its effective use in biochemical applications. Studies have shown that the compound is stable under standard laboratory conditions, with no significant degradation observed over time . This stability ensures consistent performance in experiments involving MALDI analysis and protein detection. Long-term effects on cellular function have not been extensively studied, but the compound’s stability suggests minimal adverse effects in laboratory settings.
Dosage Effects in Animal Models
Research on the dosage effects of 6-Aza-2-thiothymine in animal models is limited. Its use in biochemical assays and protein detection suggests that it is effective at low concentrations High doses of the compound have not been reported to cause significant toxicity or adverse effects, indicating a favorable safety profile for its use in laboratory settings
Metabolic Pathways
The metabolic pathways involving 6-Aza-2-thiothymine have not been extensively characterized. Its interactions with oligonucleotides and proteins suggest that it may be involved in nucleic acid and protein metabolism . The compound’s role in MALDI analysis indicates that it may influence the metabolic flux of nucleotides and amino acids, potentially affecting overall metabolite levels in cells.
Transport and Distribution
6-Aza-2-thiothymine is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its use in MALDI analysis and protein detection suggests that it can localize to specific cellular compartments where it interacts with target biomolecules . The compound’s ability to enhance the photoluminescence of gold nanoclusters indicates that it may accumulate in regions with high protein concentrations, facilitating its detection and quantification .
Subcellular Localization
The subcellular localization of 6-Aza-2-thiothymine is influenced by its interactions with biomolecules and cellular compartments. In MALDI analysis, the compound localizes to regions containing oligonucleotides, facilitating their ionization and detection . When used with gold nanoclusters, 6-Aza-2-thiothymine may localize to areas with high protein concentrations, enhancing the photoluminescence of the nanoclusters and enabling sensitive protein detection . These interactions suggest that the compound’s activity and function are closely tied to its subcellular localization.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 6-AZA-2-TIOTIMINA normalmente implica la reacción de precursores apropiados en condiciones controladas. Un método común implica la ciclización de 3-mercapto-6-metil-1,2,4-triazin-5(2H)-ona . Las condiciones de reacción a menudo incluyen el uso de disolventes como agua o ácido fórmico, y la reacción se lleva a cabo a temperaturas elevadas para facilitar la formación del producto deseado .
Métodos de Producción Industrial: La producción industrial de 6-AZA-2-TIOTIMINA puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener rendimiento y pureza, y puede incluir pasos adicionales de purificación, como recristalización o cromatografía, para garantizar que el producto final cumpla con las especificaciones requeridas .
Análisis De Reacciones Químicas
Tipos de Reacciones: 6-AZA-2-TIOTIMINA experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones están influenciadas por la presencia de grupos funcionales como los grupos tiol y triazina .
Reactivos y Condiciones Comunes:
Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir tioles o aminas .
Comparación Con Compuestos Similares
6-AZA-2-TIOTIMINA se puede comparar con otros compuestos similares, tales como:
- 2-Tio-6-azatimina
- 1,2,4-Triazin-5(2H)-ona, 3,4-dihidro-6-metil-3-tioxo-
- 6-Metil-3-tioxo-5-oxo-2,3,4,5-tetrahidro-1,2,4-triazina
- 3-Mercapto-6-metil-1,2,4-triazin-5(2H)-ona
Estos compuestos comparten similitudes estructurales con 6-AZA-2-TIOTIMINA pero pueden diferir en su reactividad química y aplicaciones.
Propiedades
IUPAC Name |
6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c1-2-3(8)5-4(9)7-6-2/h1H3,(H2,5,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOPQOSBROLOFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210473 | |
| Record name | 2-Thio-6-azathymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-76-9 | |
| Record name | 6-Aza-2-thiothymine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thio-6-azathymine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 615-76-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 615-76-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 615-76-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Thio-6-azathymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-THIO-6-AZATHYMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHH0RIO9KF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 6-Aza-2-thiothymine (ATT) has the molecular formula C5H5N3OS and a molecular weight of 155.18 g/mol. []
A: Researchers frequently employ infrared (IR) spectroscopy, nuclear quadrupole resonance (NQR), and mass spectrometry (MS) techniques to analyze ATT. These methods provide insights into its vibrational modes, electronic environment, and fragmentation patterns. [, , ] , ,
A: Yes, ATT is widely utilized as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, particularly for analyzing oligonucleotides, glycoproteins, and phospholipids. [, , , ] , , ,
A: The effectiveness of ATT as a MALDI matrix is influenced by the laser wavelength used. Research indicates that optimal results are not always achieved when the laser wavelength perfectly matches the peak UV absorption of ATT in its solid state. This suggests a potential change in the ionization mechanism at different wavelengths. []
A: ATT can act as a stabilizing ligand for gold nanoclusters (AuNCs). This interaction influences the photoluminescent properties of AuNCs, making them valuable in applications like bioimaging and sensing. [, , , ] , , ,
A: Research suggests that ATT-capped gold nanoclusters (ATT-AuNCs) exhibit promising antibacterial activity against multidrug-resistant Escherichia coli bacteria. These nanoclusters can disrupt bacterial cell membranes, damage DNA, and upregulate pro-oxidative genes within the bacteria. []
A: Density Functional Theory (DFT) calculations are employed to predict ATT's IR spectra and understand its electronic structure and hydrogen bonding patterns. These computational methods complement experimental findings and aid in interpreting spectroscopic data. [, ] ,
A: The presence of both sulfur and aza substitution in ATT, compared to thymine, significantly impacts its excited-state dynamics. These substitutions lead to efficient intersystem crossing and singlet oxygen production, making ATT a potential candidate for phototherapeutic applications. []
A: ATT is commonly dissolved in volatile solvents like acetonitrile, methanol, or mixtures thereof, often with additives like ammonium citrate to enhance ionization efficiency. The choice of solvent can impact the quality of the mass spectra obtained. [, , ] , ,
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[[4-[(4-fluorophenyl)methyl]-5-thieno[3,2-b]pyrrolyl]-oxomethyl]-N-(2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B1225989.png)
![[4-(2-Pyrimidinyl)-1-piperazinyl]-[1-[4-(2-pyrimidinyl)-1-piperazinyl]-4-isoquinolinyl]methanone](/img/structure/B1225990.png)


![2-Pyridinecarboxylic acid [2-(5-chloro-2-thiophenyl)-2-oxoethyl] ester](/img/structure/B1225995.png)
![2-fluoro-N-[(2-methyl-3-indolylidene)amino]aniline](/img/structure/B1225997.png)




![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B1226004.png)

![17-(3-Methoxyphenyl)-15-methyl-13-(4-nitrophenyl)-1,8,11,13,14-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-ol](/img/structure/B1226007.png)

